Goniopypyrone
Overview
Description
Goniopypyrone is a compound isolated from the herbs of Goniothalamus yunnanensis . It is a styryl-lactone that can be found in Goniothalamus tapis Miq.
Synthesis Analysis
The total synthesis of this compound has been achieved from an advanced common precursor formed from D - (+)-mannitol by changing the carbinol protection profile . This process involves Pd-catalyzed carbonylation for lactone ring formation and diastereoselective reduction of ynone .Molecular Structure Analysis
The molecular formula of this compound is C13H14O5 . The structures of this compound were confirmed by X-ray crystallographic analysis to help establish the relative configurations .Chemical Reactions Analysis
This compound has been synthesized from a common precursor via total synthesis . The key steps involve Pd-catalyzed carbonylation for lactone ring formation and diastereoselective reduction of ynone .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 547.4±50.0 °C and a melting point of 179-182 °C . Its molecular weight is 250.3 g/mol .Scientific Research Applications
Antitumor Effects : Chemically synthesized (+)-goniopypyrone exhibited the ability to suppress the growth of Ehrlich ascites tumor cells and PU5-1.8 cells, indicating potential antitumor properties (Shing, Look, & Choy, 1993).
Cytotoxicity and Structural Analysis : Studies on Goniothalamus giganteus revealed that goniopypyrone and other styryl lactones like goniodiol showed significant cytotoxicity against human lung tumor cells. The structural elucidation of these compounds was achieved through various spectroscopic methods (Fang et al., 1991).
Novel Bioactive Styryl-lactones : Research identified this compound as one of the novel styryl-lactones with cytotoxic effects on human tumor cells. It was isolated from ethanolic extracts of Goniothalamus giganteus and was found to be the most bioactive among its peers (Fang, Anderson, Chang, Fanwick, & McLaughlin, 1990).
Synthesis and Cytotoxicity Studies : Studies have focused on the synthesis of this compound and related compounds, assessing their cytotoxicity against various cancer cells. These syntheses provide insights into the development of potential cancer therapeutics (Tsubuki, Kanai, Nagase, & Honda, 1999).
Chemical Constituents Analysis : this compound was identified among the chemical constituents isolated from the fruit peel of Goniothalamus scortechinii, highlighting its presence in various plant species (Abdullah et al., 2009).
Asymmetric Total Synthesis : Asymmetric total synthesis of (+)-goniopypyrone has been achieved, showcasing the methods to synthesize this compound in the lab, which is crucial for further pharmacological studies (Wei‐Shan & Zhi-cai, 1993).
Caspases Activation in Apoptosis : Studies on goniothalamin, a related compound, demonstrated activation of caspases in apoptosis in Jurkat T-cells, which may provide insights into the mechanisms of action of similar compounds like this compound (Inayat-Hussain et al., 1999).
Biotransformation Studies : Biotransformation of goniothalamin, a compound related to this compound, was studied for the production of analogues with potential pharmacological properties (Azizan et al., 2016).
Chemopreventive Activity : A study on Goniothalamus marcanii identified this compound as one of the styryllactones with potential cancer chemopreventive activity (Mahiwan et al., 2013).
Mechanism of Action
Target of Action
Goniopypyrone is a novel styryl-lactone isolated from the Goniothalamus genus . The primary targets of this compound are human tumor cells . It exhibits potent cytotoxic activity against these cells, making it a potential candidate for cancer treatment .
Mode of Action
It is known that this compound interacts with its targets (human tumor cells) in a way that leads to their death . This interaction likely involves the induction of apoptosis, a process of programmed cell death .
Biochemical Pathways
Given its cytotoxic activity, it is likely that it affects pathways related to cell survival and proliferation
Result of Action
This compound has been shown to significantly increase the growth of osteoblastic MC3T3-E1 cells and cause a significant elevation of collagen content, alkaline phosphatase activity, and nodule mineralization in the cells . This suggests that this compound may have potential applications in the prevention of osteoporosis .
Action Environment
It is known that gene-environment interactions can significantly impact the effectiveness of a drug
Safety and Hazards
properties
IUPAC Name |
(1R,5S,7S,8R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-9-6-8-10(15)13(18-9)11(16)12(17-8)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10?,11+,12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHDWURQMYWEBZ-NFNQGEQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C([C@H]([C@@H]([C@@H](O2)C3=CC=CC=C3)O)OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317665 | |
Record name | Goniopypyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129578-07-0 | |
Record name | Goniopypyrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129578-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Goniopypyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129578070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Goniopypyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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